molecular formula C9H14Cl2N2 B8096874 (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride

(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride

Cat. No.: B8096874
M. Wt: 221.12 g/mol
InChI Key: HVKVANIOAWLJOI-WWPIYYJJSA-N
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Description

(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often require elevated temperatures and pressures to achieve the desired reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalyst systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. By modulating these pathways, it can exert various pharmacological effects, potentially influencing mood, cognition, and other neurological functions.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which is less saturated and has different chemical properties.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    Tetrahydroisoquinoline: A similar compound with varying degrees of saturation and substitution patterns.

Uniqueness

(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is unique due to its specific stereochemistry and the presence of the amine group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(8S)-5,6,7,8-tetrahydroisoquinolin-8-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKVANIOAWLJOI-WWPIYYJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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